molecular formula C16H15N3OS B4748490 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4748490
M. Wt: 297.4 g/mol
InChI Key: QCVKFKBBHIEIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research to study the Notch signaling pathway. The Notch signaling pathway is a highly conserved signaling pathway that plays a critical role in cell fate determination and tissue homeostasis. Dysregulation of this pathway has been implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

Mechanism of Action

3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a small molecule inhibitor that targets the γ-secretase complex. The γ-secretase complex is a membrane-bound protease complex that is responsible for the cleavage of various transmembrane proteins, including Notch receptors. The cleavage of Notch receptors by the γ-secretase complex results in the release of the Notch intracellular domain (NICD), which translocates to the nucleus and activates the Notch signaling pathway. 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide inhibits the cleavage of Notch receptors by binding to the active site of the γ-secretase complex and blocking its activity.
Biochemical and Physiological Effects
3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activation of the Notch signaling pathway in various cell types, including cancer cells, endothelial cells, and neural stem cells. Inhibition of the Notch signaling pathway by 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to result in various biochemical and physiological effects, including decreased cell proliferation, increased apoptosis, and altered cell differentiation. 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by blocking the Notch signaling pathway.

Advantages and Limitations for Lab Experiments

3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is also relatively stable and can be stored for extended periods. 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively characterized in various in vitro and in vivo models, and its mechanism of action is well understood. However, 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has some limitations as a research tool. It is a non-specific inhibitor that can also target other γ-secretase substrates besides Notch receptors. 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide can also have off-target effects, and its use should be carefully evaluated in each experimental setting.

Future Directions

3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been used extensively in scientific research to study the Notch signaling pathway. However, there are still many unanswered questions regarding the role of Notch signaling in various diseases. Future research directions could include the development of more specific inhibitors of the Notch signaling pathway, the investigation of the role of Notch signaling in various cellular processes, and the development of new therapeutic strategies targeting the Notch signaling pathway.

Scientific Research Applications

3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been widely used in scientific research to study the Notch signaling pathway. Notch signaling is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of Notch signaling has been implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide inhibits the γ-secretase complex, which is responsible for the cleavage of Notch receptors. By inhibiting the cleavage of Notch receptors, 3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide blocks the activation of the Notch signaling pathway.

properties

IUPAC Name

3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-9-5-6-10(2)12(8-9)19-15(20)14-13(17)11-4-3-7-18-16(11)21-14/h3-8H,17H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVKFKBBHIEIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.